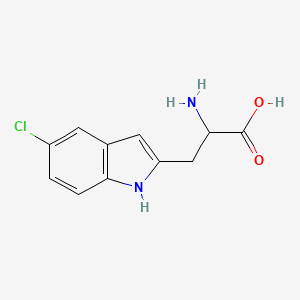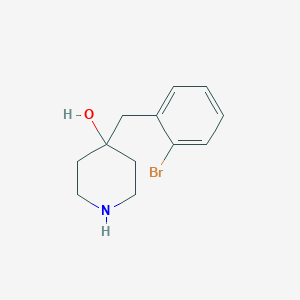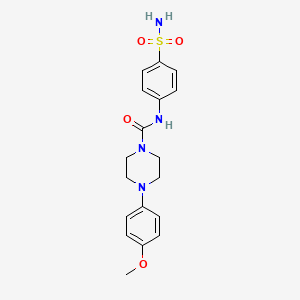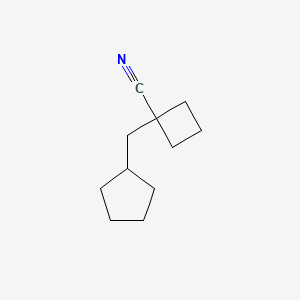
1-(Cyclopentylmethyl)cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopentylmethyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . This compound features a cyclobutane ring substituted with a cyclopentylmethyl group and a nitrile group at the 1-position. It is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Méthodes De Préparation
The synthesis of 1-(Cyclopentylmethyl)cyclobutane-1-carbonitrile typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through or by the reduction of cyclobutanone.
Nitrile Introduction: The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Cyclopentylmethyl Substitution: The cyclopentylmethyl group can be added through alkylation reactions using cyclopentylmethyl halides under basic conditions.
Industrial production methods may involve bulk synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(Cyclopentylmethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The cyclobutane ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium cyanide, potassium cyanide.
Major products formed from these reactions include carboxylic acids, primary amines, and substituted cyclobutane derivatives .
Applications De Recherche Scientifique
1-(Cyclopentylmethyl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(Cyclopentylmethyl)cyclobutane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring’s strain can also play a role in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
1-(Cyclopentylmethyl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:
Cyclobutanecarbonitrile: Lacks the cyclopentylmethyl group, making it less complex and potentially less reactive.
Cyclopentylmethyl derivatives: Compounds with similar substituents but different ring structures, which can influence their reactivity and applications.
The uniqueness of this compound lies in its combination of a strained cyclobutane ring, a nitrile group, and a cyclopentylmethyl substituent, which together confer distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C11H17N |
|---|---|
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
1-(cyclopentylmethyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H17N/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h10H,1-8H2 |
Clé InChI |
ITDCQCXKCYIKSD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CC2(CCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


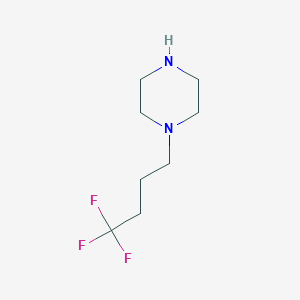
![Adamantan-1-yl-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-methanone](/img/structure/B13588212.png)
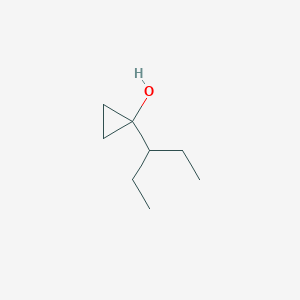
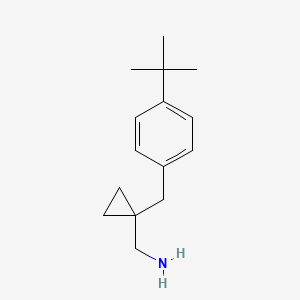

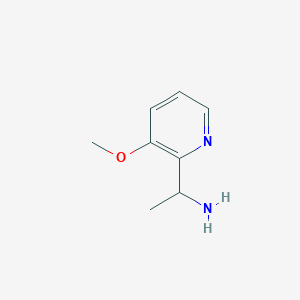
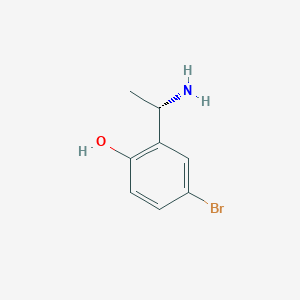
![4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13588247.png)
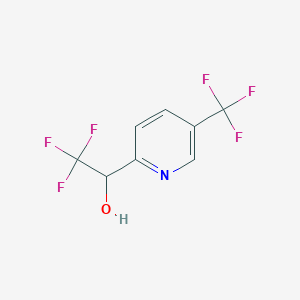
![2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}aceticacid](/img/structure/B13588262.png)
![2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13588264.png)
